molecular formula C25H36N2O5 B13858491 Trandolaprilat isopropyl ester

Trandolaprilat isopropyl ester

Cat. No.: B13858491
M. Wt: 444.6 g/mol
InChI Key: ZPEIMRIRSAESCO-KVEDYDLGSA-N
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Description

Trandolaprilat isopropyl ester is a chemical compound derived from trandolaprilat, which is the active metabolite of trandolapril. Trandolapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trandolaprilat isopropyl ester involves the esterification of trandolaprilat with isopropyl alcohol. The process typically includes the use of a suitable acid catalyst to facilitate the esterification reaction. The reaction conditions may vary, but common conditions include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Trandolaprilat isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trandolaprilat isopropyl ester has several scientific research applications, including:

Mechanism of Action

Trandolaprilat isopropyl ester, like trandolaprilat, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces the secretion of aldosterone, which helps in reducing sodium and water retention .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trandolaprilat isopropyl ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. The esterification can influence the compound’s solubility, absorption, and metabolism, potentially leading to variations in its therapeutic efficacy and duration of action .

Properties

Molecular Formula

C25H36N2O5

Molecular Weight

444.6 g/mol

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C25H36N2O5/c1-16(2)32-25(31)20(14-13-18-9-5-4-6-10-18)26-17(3)23(28)27-21-12-8-7-11-19(21)15-22(27)24(29)30/h4-6,9-10,16-17,19-22,26H,7-8,11-15H2,1-3H3,(H,29,30)/t17-,19+,20-,21-,22-/m0/s1

InChI Key

ZPEIMRIRSAESCO-KVEDYDLGSA-N

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O

Origin of Product

United States

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